molecular formula C17H15N3O3S B2967537 (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide CAS No. 501107-90-0

(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Katalognummer B2967537
CAS-Nummer: 501107-90-0
Molekulargewicht: 341.39
InChI-Schlüssel: AHZAMNLKDOSLFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide, also known as HT-01, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HT-01 belongs to the thiazolidinone class of compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties.

Wirkmechanismus

The exact mechanism of action of (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is not fully understood. However, it has been proposed that (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide has also been shown to inhibit the activity of α-amylase and α-glucosidase, which are enzymes involved in the breakdown of carbohydrates and play a role in the development of type 2 diabetes.
Biochemical and Physiological Effects:
(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. Additionally, (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in the development of type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide has several advantages as a research tool. It is a stable compound that can be easily synthesized in large quantities, making it suitable for use in high-throughput screening assays. Additionally, (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide has been shown to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, one of the limitations of (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for the research of (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its effects on other signaling pathways and enzymes to gain a better understanding of its mechanism of action. Additionally, future research could focus on optimizing the synthesis method of (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide to improve its yield and purity.

Synthesemethoden

The synthesis of (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide involves the condensation reaction between 2-aminobenzamide and 3-hydroxybenzaldehyde, followed by cyclization with thiosemicarbazide in the presence of acetic acid. The resulting product is then acetylated with acetic anhydride to yield (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide. This method has been optimized to provide high yields of pure (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide, making it a cost-effective and efficient synthesis method.

Wissenschaftliche Forschungsanwendungen

(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide has shown promising results in various scientific research applications. It has been shown to exhibit potent antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide has been shown to have antidiabetic properties, making it a potential candidate for the treatment of type 2 diabetes.

Eigenschaften

IUPAC Name

2-[2-(3-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-13-8-4-7-12(9-13)19-17-20-16(23)14(24-17)10-15(22)18-11-5-2-1-3-6-11/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZAMNLKDOSLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC(=CC=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.